Technical Whitepaper: N-(4-Benzoylphenyl)acetamide
Technical Whitepaper: N-(4-Benzoylphenyl)acetamide
[1]
Executive Summary
N-(4-Benzoylphenyl)acetamide (CAS: 4834-61-1), often referred to as 4'-acetamidobenzophenone, represents a critical bifunctional scaffold in organic synthesis and photobiology. Structurally, it bridges the photoactive benzophenone moiety with an acetamide functional group. This unique architecture grants it dual utility: it serves as a robust intermediate in the synthesis of heterocyclic pharmaceuticals (e.g., quinolines, indoles) and functions as a photo-affinity probe capable of triplet-state hydrogen abstraction.
This guide provides a rigorous technical analysis of the compound, moving beyond basic properties to explore its synthetic optimization, electronic behavior, and application in drug discovery.
Molecular Architecture & Physicochemical Profile[2][3][4]
Structural Analysis
The molecule consists of a central benzophenone core substituted at the para position with an acetamido group (
-
Benzophenone Core: Acts as an electron-withdrawing chromophore responsible for the molecule's photochemical activity (
transition). -
Acetamide Group: Acts as a weak electron donor via resonance, modulating the electron density of the aromatic ring and improving solubility in polar organic solvents compared to unsubstituted benzophenone.
Key Physicochemical Data[1][3][5]
| Property | Value | Technical Note |
| CAS Number | 4834-61-1 | Primary identifier in PubChem/ChemicalBook [1].[1] |
| Formula | ||
| Molecular Weight | 239.27 g/mol | |
| Melting Point | 150–155 °C | Polymorph dependent; recrystallized from EtOH/MeOH [2]. |
| Solubility | DMSO, DMF, Ethanol | High solubility in dipolar aprotic solvents due to amide H-bonding. |
| pKa | ~15.5 (Amide NH) | Predicted; extremely weak acid. |
| LogP | 2.6 | Lipophilic, suitable for membrane permeation studies. |
Synthetic Pathways & Optimization
While Friedel-Crafts acylation of acetanilide is historically relevant, it suffers from regioselectivity issues (ortho/para mixtures). The acetylation of 4-aminobenzophenone is the preferred laboratory standard due to its high atom economy and simplified purification.
Mechanistic Workflow (Acetylation)
The reaction proceeds via nucleophilic acyl substitution. The lone pair on the aniline nitrogen attacks the carbonyl carbon of acetic anhydride.
Figure 1: Synthetic pathway via acetylation. The reaction is driven by the formation of the stable amide bond and the leaving group capacity of the acetate ion.
Optimized Experimental Protocol
Objective: Synthesis of 5.0 g of N-(4-benzoylphenyl)acetamide.
Reagents:
-
4-Aminobenzophenone (1.0 eq)[2]
-
Acetic Anhydride (1.2 eq)
-
Glacial Acetic Acid (Solvent) or Dichloromethane (DCM) with Pyridine.
Procedure (Green Chemistry Approach):
-
Dissolution: Dissolve 4-aminobenzophenone (5.0 g, 25.3 mmol) in 20 mL of glacial acetic acid at room temperature. Why: Acetic acid acts as both solvent and catalyst for proton transfer.
-
Addition: Slowly add acetic anhydride (3.0 mL, 31 mmol) dropwise over 10 minutes.
-
Reflux: Heat the mixture to 60°C for 1 hour. Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes).
-
Quench: Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate immediately as a white/off-white solid.
-
Purification: Filter the solid. Recrystallize from hot Ethanol (95%).
-
Self-Validating Step: The filtrate should be clear. If the product remains oily, induce crystallization by scratching the glass or adding a seed crystal.
-
-
Yield: Expected yield >85%.
Photochemical Utility: The Triplet State
N-(4-Benzoylphenyl)acetamide retains the photophysical properties of benzophenone, making it a valuable probe in photo-affinity labeling.
Mechanism of Action
Upon UV irradiation (typically 350–360 nm), the benzophenone carbonyl undergoes an
-
Excitation: Ground state (
) Singlet excited state ( ). -
Intersystem Crossing (ISC): Rapid conversion (
) to the Triplet state ( ). -
Reaction: The
state behaves like a biradical. The oxygen radical abstracts a hydrogen atom from a nearby C-H bond (e.g., in a protein or polymer), forming a covalent bond.
Figure 2: Jablonski-style workflow demonstrating the mechanism of photo-affinity labeling.
Pharmaceutical Applications
Drug Development Intermediate
The compound is a precursor for "Sirtuin 2 Inhibitors." The acetamide group can be hydrolyzed to regenerate the amine for further coupling, or the benzophenone ketone can be reduced/modified to form diarylmethane scaffolds found in antihistamines and anti-inflammatory agents [3].
Metabolic Probe
Due to the acetamide moiety, this compound is structurally analogous to Paracetamol (Acetaminophen). It has been utilized in studies involving CYP450 metabolism to understand the oxidation mechanisms of amide-bearing aromatics [4].
Safety & Handling (SDS Summary)
-
Signal Word: Warning.
-
Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319).
-
PPE: Nitrile gloves, safety goggles.
-
Storage: Store at room temperature, protected from light (to prevent inadvertent photochemical degradation).
References
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PubChem. (2025).[1] N-(4-Benzoylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link]
-
Yang, L., et al. (2017). "Discovery of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives as new potent and selective human sirtuin 2 inhibitors."[2] European Journal of Medicinal Chemistry, 134, 230-241.[2] (Cited via RSC Supporting Info). Available at: [Link][3][2]
-
Asiri, A. M., et al. (2012).[4] "N-(4-Sulfamoylphenyl)acetamide."[4] Acta Crystallographica Section E, 68(4). (Structural analog comparison). Available at: [Link]
